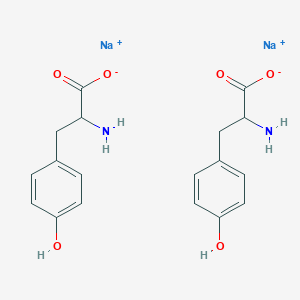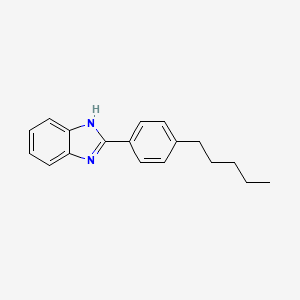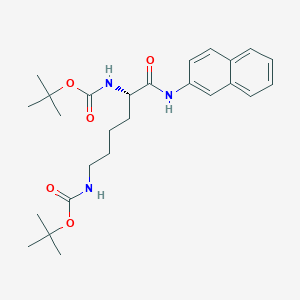
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method includes the reaction of naphthalene with an amine to form the naphthalen-2-ylamino group. This intermediate is then reacted with a hexane derivative under controlled conditions to introduce the hexane-1,5-diyl group. Finally, the compound is treated with di-tert-butyl dicarbonate to form the dicarbamate structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Di-tert-butyl (6-(naphthalen-2-ylamino)-6-oxohexane-1,5-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the hexane-1,5-diyl chain can be reduced to form alcohols.
Substitution: The amino group on the naphthalene ring can undergo substitution reactions with electrophiles
Eigenschaften
Molekularformel |
C26H37N3O5 |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H37N3O5/c1-25(2,3)33-23(31)27-16-10-9-13-21(29-24(32)34-26(4,5)6)22(30)28-20-15-14-18-11-7-8-12-19(18)17-20/h7-8,11-12,14-15,17,21H,9-10,13,16H2,1-6H3,(H,27,31)(H,28,30)(H,29,32)/t21-/m0/s1 |
InChI-Schlüssel |
LFVGBOWMHDRSCL-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
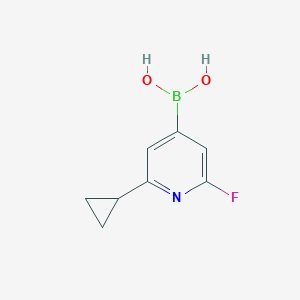
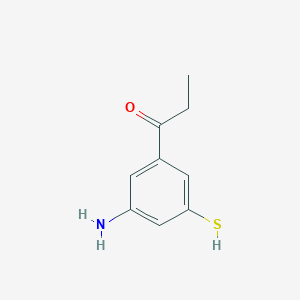
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
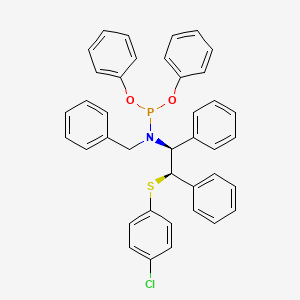
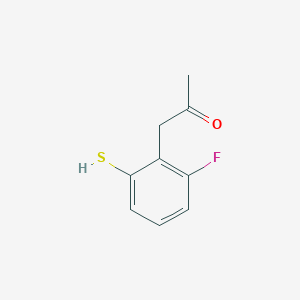
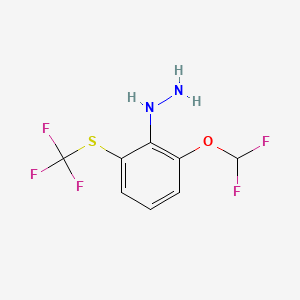

![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)
